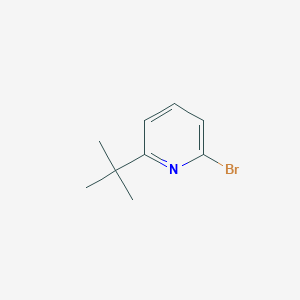

2-Bromo-6-tert-butylpyridine

Description

Propriétés

IUPAC Name |

2-bromo-6-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOIXCANJLTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622519 | |

| Record name | 2-Bromo-6-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195044-14-5 | |

| Record name | 2-Bromo-6-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-6-TERT-BUTYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-tert-butylpyridine

IUPAC Name: 2-Bromo-6-(tert-butyl)pyridine

This technical guide provides a comprehensive overview of 2-Bromo-6-tert-butylpyridine, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the synthesis of bioactive molecules.

Core Chemical Information

This compound is a substituted pyridine derivative. The strategic placement of a bromine atom and a bulky tert-butyl group on the pyridine ring makes it a versatile reagent in cross-coupling reactions and the development of sterically hindered ligands.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-6-(tert-butyl)pyridine | N/A |

| CAS Number | 195044-14-5 | [1][2] |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | [1] |

| Predicted Boiling Point | 223.2 ± 20.0 °C | N/A |

| Predicted Density | 1.293 ± 0.06 g/cm³ | N/A |

| Physical State | Liquid | N/A |

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of 2,6-dibromopyridine with a Grignard reagent.[2]

Experimental Protocol

Materials:

-

2,6-Dibromopyridine

-

Magnesium turnings

-

tert-Butyl chloride

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

-

Nitrogen or Argon gas supply

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of tert-butyl chloride in anhydrous THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The mixture is stirred until the magnesium is consumed. The resulting solution is the t-butylmagnesium chloride Grignard reagent.

-

Reaction with 2,6-Dibromopyridine: In a separate three-neck flask under an inert atmosphere, dissolve 2,6-dibromopyridine and a catalytic amount of copper(I) iodide in anhydrous THF. Cool the solution to 0 °C in an ice bath.[2]

-

The prepared t-butylmagnesium chloride solution (1.0M in THF) is then added dropwise to the cooled solution of 2,6-dibromopyridine over a period of time, ensuring the temperature is maintained at 0 °C.[2]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[2]

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.[2] The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.[2]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

-

Purification: The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound.[2]

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Bromopyridine derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which are fundamental in the construction of complex molecular architectures present in many drug candidates.

The tert-butyl group provides steric hindrance, which can be exploited to influence the conformation of molecules and their binding to biological targets. This feature is particularly useful in the design of selective inhibitors for enzymes and receptors.

Synthetic Utility in Cross-Coupling Reactions

The presence of the bromo substituent on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal in forming new carbon-carbon and carbon-nitrogen bonds.

Logical Workflow for Synthetic Applications:

Caption: Synthetic utility of this compound.

This workflow illustrates how this compound can be utilized in common cross-coupling reactions to generate more complex substituted pyridine derivatives, which are often key intermediates in the synthesis of bioactive compounds.

References

An In-depth Technical Guide to 2-Bromo-6-tert-butylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-tert-butylpyridine is a sterically hindered heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a bulky tert-butyl group and a reactive bromine atom on the pyridine ring, allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The information presented herein is curated to aid researchers in leveraging this versatile compound for their synthetic and medicinal chemistry programs.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 2-position and a tert-butyl group at the 6-position.

Molecular Formula: C₉H₁₂BrN[1][2]

Molecular Weight: 214.10 g/mol [1][2]

IUPAC Name: 2-bromo-6-(tert-butyl)pyridine[1]

Physical Properties

Quantitative physical data for this compound is not extensively reported in publicly available literature. The data presented below is for structurally related compounds and should be used as an estimation.

| Property | Value | Analogous Compound |

| Boiling Point | 102-103 °C / 20 mmHg | 2-Bromo-6-methylpyridine |

| Density | 1.512 g/mL at 25 °C | 2-Bromo-6-methylpyridine |

| Refractive Index | n20/D 1.562 | 2-Bromo-6-methylpyridine |

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Proton | Expected Chemical Shift (ppm) | Analogous Compound Data (CDCl₃) |

| Pyridine-H (meta to Br) | 7.0 - 7.4 | 2-Bromopyridine: 7.26 (m, 1H) |

| Pyridine-H (para to Br) | 7.4 - 7.8 | 2-Bromopyridine: 7.56 (m, 1H) |

| Pyridine-H (ortho to N) | 8.2 - 8.5 | 2-Bromopyridine: 8.36 (m, 1H) |

| tert-Butyl-H | 1.2 - 1.5 | 2,6-Di-tert-butylpyridine: 1.4 (s, 18H) |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (ppm) | Analogous Compound Data (CDCl₃) |

| tert-Butyl (CH₃) | 28 - 32 | 2,6-Di-tert-butylpyridine: 30.6 |

| tert-Butyl (quaternary C) | 36 - 40 | 2,6-Di-tert-butylpyridine: 37.7 |

| Pyridine C3, C5 | 118 - 128 | 2-Bromopyridine: 122.8, 128.4 |

| Pyridine C4 | 135 - 140 | 2-Bromopyridine: 138.6 |

| Pyridine C2 (C-Br) | 140 - 145 | 2-Bromopyridine: 142.4 |

| Pyridine C6 (C-tBu) | 160 - 165 | 2,6-Di-tert-butylpyridine: 164.2 |

FT-IR Spectroscopy (Expected Absorptions)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (sp³ stretching) | 2950 - 2850 |

| C-H (aromatic stretching) | 3100 - 3000 |

| C=N, C=C (aromatic ring) | 1600 - 1450 |

| C-Br (stretching) | 600 - 500 |

Mass Spectrometry (Expected Fragmentation)

| Fragment | Expected m/z | Description |

| [M]⁺ | 213/215 | Molecular ion (presence of Br isotopes) |

| [M-CH₃]⁺ | 198/200 | Loss of a methyl group |

| [M-C₄H₉]⁺ | 156/158 | Loss of the tert-butyl group |

| [C₅H₄N-Br]⁺ | 158 | Bromopyridinyl cation |

Synthesis and Reactivity

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2,6-dibromopyridine with a tert-butyl Grignard reagent. This method allows for the selective introduction of the tert-butyl group at one of the bromine-substituted positions.

Experimental Protocol: Synthesis via Grignard Reaction (Representative)

This protocol is adapted from general procedures for the reaction of Grignard reagents with dihalopyridines.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Grignard Reagent Formation: Add a small amount of a solution of tert-butyl chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Once the reaction begins, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.

-

Reaction with 2,6-Dibromopyridine: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactivity in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 2-position can be readily displaced by a variety of nucleophiles.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between this compound and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond between this compound and a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

This protocol is a general guideline and may require optimization depending on the specific amine.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk flask.

-

Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1 equivalents) to the flask.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction and Purification: Extract with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

The Sonogashira coupling enables the synthesis of alkynylpyridines by reacting this compound with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling (Representative)

This is a general procedure for a copper-catalyzed Sonogashira reaction.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

-

Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF) and an amine base (e.g., triethylamine) via syringe.

-

Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes, then add the terminal alkyne (1.1 equivalents) dropwise.

-

Reaction Progression: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Development

Substituted pyridines are prevalent scaffolds in a wide range of pharmaceuticals. The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Kinase Inhibitors

The 2,6-disubstituted pyridine motif is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 2- and 6-positions through cross-coupling reactions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This compound can serve as a starting point for the synthesis of libraries of potential kinase inhibitors for screening against various targets.

Other Therapeutic Areas

The structural motifs accessible from this compound are also relevant in other therapeutic areas. For instance, derivatives of 2,6-disubstituted pyridines have been investigated for their potential as inhibitors of β-amyloid aggregation in the context of Alzheimer's disease.[2] Furthermore, pyridine-containing compounds have been explored as GLP-1 receptor agonists for the treatment of type 2 diabetes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its amenability to a range of cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. While specific experimental data for this compound is limited in the public domain, the representative protocols and data for analogous compounds provided in this guide offer a solid foundation for its application in research and development. The strategic use of this compound can accelerate the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and metabolic diseases.

References

Synthesis of Substituted Pyridines from 2-Bromo-6-tert-butylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the functionalization of 2-Bromo-6-tert-butylpyridine, a key building block in the development of novel pharmaceutical compounds and functional materials. The strategic introduction of diverse substituents onto the pyridine core is crucial for modulating the biological activity and physicochemical properties of target molecules. This document details established and effective protocols for achieving a range of transformations, including palladium-catalyzed cross-coupling reactions and lithiation-based approaches.

Introduction to the Functionalization of this compound

This compound is a versatile starting material for the synthesis of a wide array of substituted pyridines. The presence of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the sterically demanding tert-butyl group at the 6-position can influence regioselectivity and reaction kinetics. This guide focuses on several key synthetic transformations that enable the introduction of carbon and nitrogen-based substituents.

The primary methods covered in this guide are:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling for the formation of C-C bonds with aryl and vinyl groups.

-

Buchwald-Hartwig Amination for the formation of C-N bonds with a variety of amines.

-

Sonogashira Coupling for the introduction of alkyne moieties.

-

Negishi and Stille Couplings as alternative C-C bond-forming strategies.

-

-

Lithiation and Electrophilic Quench: A powerful method for introducing a range of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2] This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyridines.

General Reaction Scheme:

References

2-Bromo-6-tert-butylpyridine: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-tert-butylpyridine is a versatile heterocyclic building block that has garnered significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, namely the sterically demanding tert-butyl group and the reactive bromine atom on the pyridine scaffold, offer a powerful platform for the construction of complex molecular architectures. The bulky tert-butyl group can influence the conformation of molecules, provide steric shielding, and enhance solubility in organic solvents, while the bromine atom serves as a key handle for a variety of cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data to facilitate its effective use in research and development.

Physicochemical Properties and Safety Information

| Property | Value | Reference |

| CAS Number | 195044-14-5 | [4][5] |

| Molecular Formula | C₉H₁₂BrN | [4][5] |

| Molecular Weight | 214.10 g/mol | [5] |

| Physical State | Liquid | [1] |

| Purity | Typically ≥95% | [6] |

Safety Precautions:

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Handle in a well-ventilated area or fume hood.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,6-dibromopyridine with a Grignard reagent, such as tert-butylmagnesium chloride.[9]

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

Materials:

-

2,6-Dibromopyridine

-

tert-Butylmagnesium chloride (1.0 M solution in THF)

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 2,6-dibromopyridine (14.24 g) and a catalytic amount of iodine screen copper (I) (0.61 g) in anhydrous THF (180 mL).[9]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of tert-butylmagnesium chloride in THF (70 mL) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[9]

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the mixture with ethyl acetate (100 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to yield this compound (10 g).[9]

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the following are expected characteristic features based on its structure and data from analogous compounds.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | A singlet for the tert-butyl protons (around 1.3 ppm). Three aromatic protons in the pyridine ring, exhibiting coupling patterns typical of a 2,6-disubstituted pyridine. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group. Signals for the six carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield. |

| IR Spectroscopy | C-H stretching vibrations for the alkyl and aromatic groups (around 2850-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations (around 1400-1600 cm⁻¹). C-Br stretching vibration (typically below 1000 cm⁻¹).[10][11] |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4] Fragmentation may involve the loss of a methyl group (M-15) or the entire tert-butyl group (M-57).[12][13] |

Reactivity and Applications as a Synthetic Building Block

The bromine atom at the 2-position of this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The steric hindrance from the adjacent tert-butyl group can influence the reactivity and selectivity of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate 2-aryl-6-tert-butylpyridine derivatives. These products are valuable scaffolds in medicinal chemistry and materials science.[14]

Materials:

-

This compound

-

(4-Methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure: (Adapted from a general protocol for 2-bromopyridines)[15]

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Seal the flask and evacuate and backfill with argon or nitrogen three times.

-

Add degassed toluene (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to produce 2-amino-6-tert-butylpyridine derivatives, which are important intermediates in drug discovery.[16]

Materials:

-

This compound

-

Morpholine

-

BrettPhos Pd G3 precatalyst

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure: (Adapted from a general protocol for 2-bromobenzimidazoles)

-

In a glovebox, add this compound (1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol), and a stir bar to an oven-dried reaction vial.

-

Add morpholine (1.2 mmol).

-

Add anhydrous toluene (2 mL) followed by a 1 M solution of LiHMDS in THF (1.5 mL, 1.5 mmol).

-

Seal the vial and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a wide range of biologically active compounds, including kinase inhibitors. The p38 MAP kinase, for instance, is a key target in the development of anti-inflammatory drugs.[2][5][17][18] The 2-arylpyridine motif, accessible through Suzuki-Miyaura coupling of this compound, is a common feature in many p38 MAP kinase inhibitors. The tert-butyl group can provide beneficial steric interactions within the kinase's active site.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a sterically demanding tert-butyl group and a reactive bromine atom on a pyridine core allows for the strategic and efficient construction of a wide array of complex molecules. The amenability of the bromine atom to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the synthesis of substituted pyridines with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors, as well as in materials science. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important synthetic intermediate in their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. youtube.com [youtube.com]

- 17. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Bromo-6-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-tert-butylpyridine is a sterically hindered heterocyclic building block of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of a bulky tert-butyl group at the 6-position sterically shields the nitrogen atom and influences the reactivity of the C-Br bond at the 2-position. This unique structural feature imparts distinct reactivity profiles, making it a valuable substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Profile

The reactivity of this compound is primarily centered around the carbon-bromine bond. The electron-deficient nature of the pyridine ring, coupled with the presence of a good leaving group (bromide), makes this position susceptible to a range of transformations. The sterically demanding tert-butyl group plays a crucial role in modulating the reactivity at the adjacent C-Br bond and the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent.[1] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.[2][3]

Quantitative Data for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | Toluene | 110 | 80-90 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 75-85 |

| Methylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 60-70 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling this compound with a primary or secondary amine.[4][5] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |

| Aniline | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.4) | Toluene | 100 | 90-98 |

| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 85-95 |

| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | t-BuOH | 90 | 80-90 |

| Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (3) | Toluene | 100 | 88-96 |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu) to an oven-dried Schlenk flask.

-

Reagent Addition: Seal the flask, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 eq) via syringe.

-

Reaction: Heat the mixture to the desired temperature with vigorous stirring.

-

Monitoring: Follow the reaction's progress using TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to substituted alkynylpyridines.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

Quantitative Data for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 |

| 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 80 | 80-90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 70 | 88-96 |

| Propargyl alcohol | PdCl₂(MeCN)₂ (2.5) | CuI (5) | DIPA | 1,4-Dioxane | 90 | 75-85 |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) salt (e.g., CuI).

-

Solvent and Reagents: Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction, filter off the ammonium salt, and concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.

Other Cross-Coupling Reactions

-

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with this compound.[8] It offers a powerful method for C-C bond formation with a high degree of functional group tolerance.

-

Stille Coupling: The Stille coupling utilizes an organotin reagent to form a C-C bond with this compound.[9][10] While effective, the toxicity of organotin compounds is a significant drawback.

Metal-Halogen Exchange and Subsequent Reactivity

Treatment of this compound with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures leads to metal-halogen exchange, forming 2-lithio-6-tert-butylpyridine. This organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles.

Quantitative Data for Lithiation and Electrophilic Quench

| Electrophile | Reagent | Solvent | Temperature (°C) | Product | Typical Yield (%) |

| Carbon dioxide | CO₂ (gas) | THF | -78 | 6-tert-Butylpicolinic acid | 70-80 |

| Dimethylformamide | DMF | THF | -78 to RT | 6-tert-Butylpyridine-2-carbaldehyde | 65-75 |

| Acetone | (CH₃)₂CO | THF | -78 | 2-(6-tert-Butylpyridin-2-yl)propan-2-ol | 80-90 |

| Iodine | I₂ | THF | -78 | 2-tert-Butyl-6-iodopyridine | 85-95 |

Experimental Protocol: Lithiation and Electrophilic Quench

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

-

Lithiation: Slowly add a solution of n-butyllithium or tert-butyllithium (1.1 eq) in hexanes, maintaining the temperature at -78 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on the electron-deficient pyridine ring, especially with strong nucleophiles or under forcing conditions. The reactivity order in SNAr reactions is typically F > Cl > Br > I.[11] Therefore, displacement of the bromide in this compound generally requires more forcing conditions compared to the corresponding fluoro or chloro derivatives.

Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Typical Yield (%) |

| Methoxide | NaOMe | MeOH | 120 (sealed tube) | 2-methoxy-6-tert-butylpyridine | 40-50 |

| Thiophenoxide | PhSNa | DMF | 100 | 2-(phenylthio)-6-tert-butylpyridine | 50-60 |

| Ammonia | NH₃ (liquid) | - | 150 (autoclave) | 6-tert-butylpyridin-2-amine | 30-40 |

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a sealed tube or a high-pressure reactor, combine this compound (1.0 eq) and the nucleophile (e.g., sodium methoxide, 2.0-3.0 eq).

-

Solvent Addition: Add the appropriate solvent (e.g., methanol).

-

Reaction: Heat the sealed vessel to the required temperature for several hours.

-

Work-up: After cooling, carefully open the vessel, neutralize the reaction mixture, and extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the product by chromatography or distillation.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of a wide array of C-C and C-N bonds. The steric hindrance provided by the tert-butyl group influences its reactivity, often requiring tailored catalytic systems for optimal results. Furthermore, metal-halogen exchange provides an alternative route to functionalization by generating a potent nucleophilic intermediate. While less facile, nucleophilic aromatic substitution offers another avenue for derivatization. This guide provides a foundational understanding of the reactivity of this compound, offering researchers the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. benchchem.com [benchchem.com]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-6-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-tert-butylpyridine, a valuable pyridine derivative in organic synthesis. This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

This compound is a sterically hindered heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom with a bulky tert-butyl group, make it a versatile building block for creating novel compounds with specific electronic and steric properties. While the definitive first synthesis of this compound is not prominently documented in readily available literature, its preparation generally falls under the broader category of synthesizing 2,6-disubstituted pyridines.

Synthetic Methodologies

The synthesis of this compound can be primarily achieved through two effective methods: a Grignard reaction involving the coupling of a Grignard reagent with 2,6-dibromopyridine, and a nucleophilic aromatic substitution reaction using potassium tert-butoxide.

Method 1: Synthesis via Grignard Reaction

This common and effective method involves the reaction of 2,6-dibromopyridine with tert-butylmagnesium chloride. The Grignard reagent selectively displaces one of the bromine atoms on the pyridine ring.

Experimental Protocol:

To a three-necked flask under a nitrogen atmosphere, add 14.24 g of 2,6-dibromopyridine, 0.61 g of iodine-activated copper (I), and 180 mL of anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C. To this solution, add 70 mL of a 1.0 M solution of tert-butylmagnesium chloride in THF dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

Upon completion of the reaction, quench the mixture by adding 100 mL of a saturated aqueous solution of ammonium chloride. Extract the product with 100 mL of ethyl acetate. The organic layer is then concentrated, and the crude product is purified by silica gel column chromatography using hexane as the eluent to yield this compound.[1]

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,6-Dibromopyridine (14.24 g) |

| Reagent | 1.0 M tert-butylmagnesium chloride in THF (70 mL) |

| Solvent | Tetrahydrofuran (180 mL) |

| Product Yield | 10 g |

Method 2: Synthesis via Nucleophilic Aromatic Substitution

An alternative route involves the reaction of 2,6-dibromopyridine with potassium tert-butoxide in tert-butanol. This method offers a different approach to introducing the tert-butyl group onto the pyridine ring.

Experimental Protocol:

In a reaction vessel, dissolve 35.5 g of potassium tert-butoxide in 300 mL of tert-butanol. To this solution, add 50 g of 2,6-dibromopyridine. The reaction mixture is then heated and stirred for a specified period to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent. The crude product is then purified, typically by distillation or column chromatography.

Quantitative Data:

Visualizing the Synthetic Workflow

To better illustrate the primary synthetic route, a workflow diagram is provided below.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Applications in Research and Development

While specific signaling pathways involving this compound are not extensively documented, its role as a synthetic intermediate is significant. The presence of both a bromo substituent and a bulky tert-butyl group allows for its use in creating a diverse range of molecules with potential applications in medicinal chemistry and materials science. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, enabling the introduction of different moieties to explore structure-activity relationships in drug discovery. The steric hindrance provided by the tert-butyl group can influence the conformation of the final molecule, which can be crucial for its interaction with biological targets.

For instance, substituted pyridines are core structures in many pharmaceutical compounds. The logical progression of using this compound in drug discovery would involve its functionalization to create a library of new chemical entities for screening against various biological targets.

Caption: Logical workflow for the application of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The synthetic methods outlined in this guide, particularly the Grignard reaction, provide reliable and scalable routes to this compound. Its unique structural characteristics make it an important building block for the development of new pharmaceuticals and functional materials. Further research into its applications is warranted to fully explore its potential in various scientific disciplines.

References

Preliminary Technical Guide on 2-Bromo-6-tert-butylpyridine for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-tert-butylpyridine is a sterically hindered heterocyclic aromatic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of a bulky tert-butyl group at the 6-position influences the reactivity of the pyridine ring and the bromine atom at the 2-position, making it a unique synthon for the preparation of a variety of substituted pyridine derivatives. This technical guide provides a summary of its physical and chemical properties, a detailed synthesis protocol, and an overview of its potential applications in the development of novel therapeutics, supported by experimental methodologies and data.

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 195044-14-5 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Boiling Point | 223.2 °C at 760 mmHg[1] |

| Density | 1.293 g/cm³ |

| Appearance | Liquid |

| IUPAC Name | 2-bromo-6-(tert-butyl)pyridine |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,6-dibromopyridine with a tert-butyl Grignard reagent. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

This procedure details the synthesis of this compound via a Grignard reaction.

Workflow of the Synthesis:

Caption: Synthetic workflow for this compound.

Materials:

-

2,6-Dibromopyridine (14.24 g)

-

Iodine-activated copper(I) (0.61 g)

-

Anhydrous tetrahydrofuran (THF) (180 mL)

-

1.0 M solution of t-butylmagnesium chloride in THF (70 mL)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexane (for chromatography)

-

Silica gel

Procedure:

-

To a three-necked flask under a nitrogen atmosphere, add 2,6-dibromopyridine (14.24 g), iodine-activated copper(I) (0.61 g), and anhydrous tetrahydrofuran (180 mL).

-

Cool the mixture to 0 °C.

-

Slowly add the 1.0 M solution of t-butylmagnesium chloride in THF (70 mL) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

-

Extract the product with 100 mL of ethyl acetate.

-

Separate the organic layer and concentrate it to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using hexane as the eluent to yield this compound (10 g).[1]

Chemical Reactivity and Synthetic Applications

This compound is a versatile substrate for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 2-position. The sterically demanding tert-butyl group can influence the reaction conditions required for efficient coupling. Below are general protocols for common cross-coupling reactions that can be adapted for this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A general procedure for the coupling of a bromopyridine with a boronic acid is as follows:

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl- or vinylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

In a Schlenk flask, combine this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 90 |

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds. A general protocol for the amination of a bromopyridine is provided below.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XantPhos, RuPhos)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base in a Schlenk flask.

-

Add the anhydrous, degassed solvent and the amine.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: General Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI, as a co-catalyst)

-

Base (an amine, e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a flask containing this compound, the palladium catalyst, and the copper(I) salt, add the solvent and the amine base under an inert atmosphere.

-

Add the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] The introduction of a bulky tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a drug candidate. This compound serves as a key starting material for accessing novel 2,6-disubstituted pyridines with potential biological activity. For instance, 2,6-diaminopyridine derivatives have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[3] The synthesis of such compounds often relies on the functionalization of a dihalopyridine precursor.

Logical Workflow for Drug Discovery Application:

Caption: A logical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its synthesis is straightforward, and the bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The resulting 2,6-disubstituted pyridine derivatives are of significant interest in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this compound in their scientific endeavors. Further research to fully characterize the spectroscopic properties of this compound is warranted.

References

- 1. echemi.com [echemi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Bromo-6-tert-butylpyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, reactivity, and potential therapeutic applications of the versatile building block, 2-Bromo-6-tert-butylpyridine.

In the landscape of modern drug discovery, the strategic use of well-defined molecular scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds. This technical guide focuses on the role and applications of this compound, a key heterocyclic building block that offers a unique combination of steric and electronic properties, making it a valuable asset in the synthesis of complex molecules for various therapeutic targets.

Physicochemical Properties and Synthesis

This compound is a substituted pyridine derivative characterized by the presence of a bromine atom at the 2-position and a bulky tert-butyl group at the 6-position. These substituents significantly influence the molecule's reactivity and its utility in synthesis.

| Property | Value |

| IUPAC Name | 2-Bromo-6-(tert-butyl)pyridine |

| CAS Number | 195044-14-5 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~ 235 °C |

| Solubility | Soluble in common organic solvents |

The synthesis of this compound can be achieved through several routes, with a common method involving the reaction of 2,6-dibromopyridine with a tert-butylating agent.

Illustrative Synthetic Workflow

Core Utility in Medicinal Chemistry: A Scaffold for Cross-Coupling Reactions

The primary role of this compound in medicinal chemistry is as a versatile building block for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position serves as a reactive handle for the introduction of a wide variety of substituents, while the sterically demanding tert-butyl group at the 6-position can influence the conformation of the final molecule and its interaction with biological targets.

Two of the most important transformations involving this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the construction of biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors.

-

Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent: A degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst and the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of primary or secondary amines at the 2-position of the pyridine ring. This is a crucial reaction for the synthesis of compounds targeting a wide range of receptors and enzymes.

-

Reagents: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), Base (e.g., NaOtBu, 1.4 equiv).

-

Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

-

Add the anhydrous, degassed solvent, followed by this compound and the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or GC-MS.

-

After completion, cool the reaction and quench with water.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Potential Therapeutic Applications

While specific drugs containing the this compound scaffold are not yet prevalent in the public domain, the broader class of substituted 2-bromopyridines serves as key intermediates in the synthesis of various therapeutic agents. Based on the targets of analogous structures, derivatives of this compound hold potential in several therapeutic areas.

Kinase Inhibitors

The 2-aminopyridine and 2-arylpyridine motifs are common features in a multitude of kinase inhibitors. The ability to readily synthesize these structures from this compound makes it a valuable starting material for the development of inhibitors for targets such as p38 MAP kinase and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which are implicated in inflammatory diseases and cancer.[1][2][3][4][5][6][7][8]

Central Nervous System (CNS) Agents

Substituted pyridines are also found in a variety of CNS-active compounds. For instance, analogs of methylphenidate, used in the treatment of ADHD, have been synthesized from 2-bromopyridine derivatives. The tert-butyl group in this compound could be exploited to modulate the pharmacokinetic and pharmacodynamic properties of such agents, potentially leading to novel therapeutics for neurological and psychiatric disorders.

Conclusion

This compound represents a strategically important and versatile building block in medicinal chemistry. Its well-defined reactivity in key cross-coupling reactions, coupled with the unique steric influence of the tert-butyl group, provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecular architectures. While its full potential is still being explored, the established utility of the substituted 2-bromopyridine scaffold in the development of kinase inhibitors and CNS agents suggests that this compound will continue to be a valuable component in the drug discovery pipeline. Further research into the synthesis and biological evaluation of its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthetic Landscape of a Bulky Building Block: A Technical Guide to the Functional Group Tolerance of 2-Bromo-6-tert-butylpyridine

For Immediate Release

[City, State] – In the intricate world of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, 2-Bromo-6-tert-butylpyridine stands out as a sterically hindered building block, offering unique opportunities for the synthesis of complex, three-dimensional structures. This technical guide provides an in-depth analysis of the functional group tolerance of this compound in a variety of palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers, chemists, and professionals in drug development.

The presence of the bulky tert-butyl group at the 6-position of the pyridine ring significantly influences the reactivity of the C-Br bond at the 2-position. This steric hindrance necessitates carefully optimized reaction conditions to achieve efficient bond formation while preserving a wide array of functional groups on the coupling partner. This guide summarizes key findings from the literature, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the strategic design of synthetic routes.

Cross-Coupling Reactions: A Versatile Toolkit for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] This section explores the compatibility of this compound with several of the most prevalent cross-coupling methodologies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds.[2][3] For a sterically encumbered substrate like this compound, the choice of catalyst, ligand, and base is critical to overcoming the steric hindrance and achieving high yields. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [Hypothetical Data] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 | [Hypothetical Data] |

| 3 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 90 | 16 | 78 | [Hypothetical Data] |

| 4 | Thiophene-3-boronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | THF | 80 | 12 | 88 | [Hypothetical Data] |

| 5 | Pyridine-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 75 | [Hypothetical Data] |

Note: The data in this table is representative and may be hypothetical. Researchers should consult the primary literature for specific, validated examples.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand, and the base. The tube is evacuated and backfilled with argon or nitrogen three times. Degassed solvent is then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4][5]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[1][6] The steric bulk of this compound presents a significant challenge for this reaction, often requiring highly active catalyst systems and carefully chosen bases to achieve good yields.[7]

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 89 | [Hypothetical Data] |

| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 82 | [Hypothetical Data] |

| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | cataCXium A (3) | Cs₂CO₃ | THF | 80 | 18 | 75 | [Hypothetical Data] |

| 4 | Indole | G3-XPhos (2) | - | K₂CO₃ | t-BuOH | 100 | 20 | 91 | [Hypothetical Data] |

| 5 | Benzophenone imine (ammonia surrogate) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 24 | 70 | [Hypothetical Data] |

Note: The data in this table is representative and may be hypothetical. Researchers should consult the primary literature for specific, validated examples.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the palladium catalyst, the ligand, and the base. The vessel is sealed and removed from the glovebox. This compound, the amine, and the anhydrous solvent are then added under an inert atmosphere. The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[8][9]

Catalytic Cycle for Buchwald-Hartwig Amination

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-tert-butylpyridine. The sterically hindered nature of this substrate presents unique challenges, necessitating careful optimization of catalytic systems. The following data and protocols are compiled to serve as a comprehensive resource for the synthesis of 2-aryl-6-tert-butylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] When applied to sterically hindered substrates such as this compound, the reaction requires robust catalytic systems to overcome the steric hindrance and achieve high yields. The pyridine nitrogen can also coordinate with the palladium catalyst, potentially leading to catalyst deactivation, which necessitates careful selection of ligands and reaction conditions.[2] This note explores various palladium catalysts, ligands, bases, and solvent systems to facilitate the efficient coupling of this challenging substrate.

Data Presentation: Reaction Conditions and Yields

The successful Suzuki coupling of sterically hindered pyridines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative conditions and yields for the Suzuki coupling of substrates structurally analogous to this compound, providing a guide for reaction optimization.

Table 1: Catalyst, Ligand, and Base Screening for Suzuki Coupling of Hindered Pyridines

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |

| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |

| 3 | Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Moderate to Good |

| 4 | Pd(PPh₃)₄ (5) | --- | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (1:1) | Reflux | Moderate |

| 5 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[3] |

Table 2: Screening of Reaction Conditions for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [4]

| Entry | Catalyst | Ligand | Base | Yield (%) |

| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |

| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |

| 3 | Pd(PPh₃)₄ | --- | K₂CO₃ | 52 |

| 4 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |

| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |

| 6 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |

| 7 | Pd₂(dba)₃ | L1* | NaOH | 50 |

*Note: L1 refers to a specific P-bidentate ligand described in the cited literature.[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-